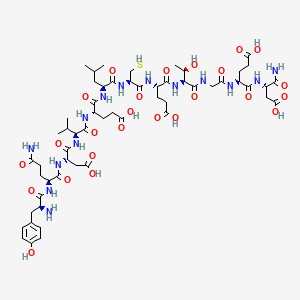![molecular formula C31H31Cl2N7O2 B15138908 (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a cyclopentane ring with multiple substituents, including a pyrazole, pyrimidine, and azetidine moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol typically involves multiple steps, including the formation of the cyclopentane core and the subsequent attachment of various substituents. The synthetic route may include:
Formation of the Cyclopentane Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a Lewis acid catalyst.
Introduction of the Pyrazole and Pyrimidine Moieties: These heterocyclic rings can be introduced through nucleophilic substitution reactions, often using halogenated precursors and amine nucleophiles.
Attachment of the Azetidine Moiety: This step may involve the use of azetidine derivatives and coupling reagents to attach the azetidine group to the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the cyclopentane ring can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro groups on the pyrazole and pyrimidine rings can be reduced to amines.
Substitution: The halogen atoms on the pyrazole and pyrimidine rings can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the nitro groups may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme-substrate interactions, particularly those involving cyclopentane derivatives and heterocyclic rings.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its multiple functional groups and heterocyclic rings make it a candidate for targeting various biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopentane ring with multiple heterocyclic substituents. This structure provides a diverse array of functional groups that can interact with various biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C31H31Cl2N7O2 |
|---|---|
Molecular Weight |
604.5 g/mol |
IUPAC Name |
(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol |
InChI |
InChI=1S/C31H31Cl2N7O2/c32-23-17-39(15-18-6-2-1-3-7-18)37-26(23)22-16-40(30-25(22)29(34)35-31(33)36-30)24-13-21(27(41)28(24)42)20-9-4-8-19(12-20)14-38-10-5-11-38/h1-4,6-9,12,16-17,21,24,27-28,41-42H,5,10-11,13-15H2,(H2,34,35,36)/t21-,24-,27-,28+/m1/s1 |
InChI Key |
GRKYJLSMFYQHMP-APASRLOHSA-N |
Isomeric SMILES |
C1CN(C1)CC2=CC(=CC=C2)[C@H]3C[C@H]([C@@H]([C@@H]3O)O)N4C=C(C5=C(N=C(N=C54)Cl)N)C6=NN(C=C6Cl)CC7=CC=CC=C7 |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C3CC(C(C3O)O)N4C=C(C5=C(N=C(N=C54)Cl)N)C6=NN(C=C6Cl)CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


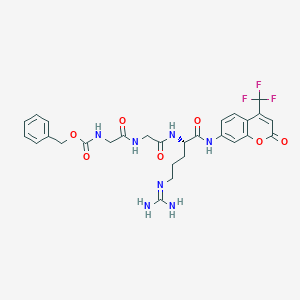

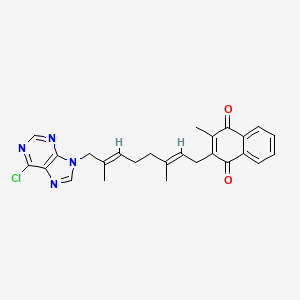
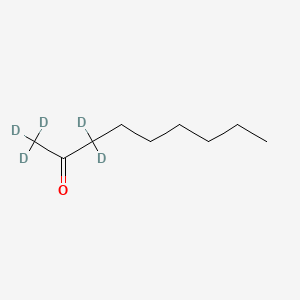
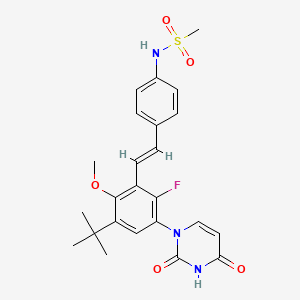
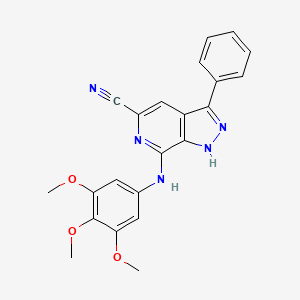
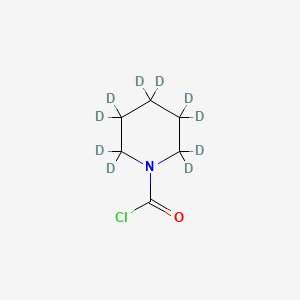
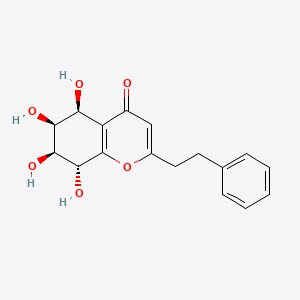

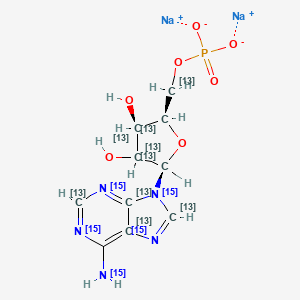
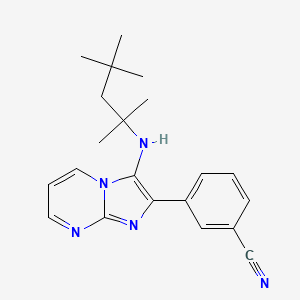
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
